3-Hydroxy-2-iodo-6-methylpyridine

Catalog No.
S1547971
CAS No.
23003-30-7
M.F
C6H6INO
M. Wt
235.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-iodo-6-methylpyridine

CAS Number

23003-30-7

Product Name

3-Hydroxy-2-iodo-6-methylpyridine

IUPAC Name

2-iodo-6-methylpyridin-3-ol

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

InChI

InChI=1S/C6H6INO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3

InChI Key

HRZOWBGCOJWHDY-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)I

Canonical SMILES

CC1=NC(=C(C=C1)O)I

Synthesis and Characterization:

2-Iodo-6-methylpyridin-3-ol has been synthesized through various methods, including the reaction of 2-chloro-6-methylpyridine with lithium iodide and the iodination of 2-hydroxy-6-methylpyridine. Studies have characterized its physical and chemical properties, including its melting point, boiling point, and spectroscopic data (NMR, IR, MS) [, ].

Potential Applications:

Research suggests that 2-iodo-6-methylpyridin-3-ol possesses properties that make it potentially useful in various scientific fields:

  • Medicinal Chemistry: Due to the presence of the iodine atom and the hydroxyl group, the molecule may serve as a scaffold for the development of new drugs. Studies have explored its potential as an antitumor agent and an inhibitor of enzymes involved in neurodegenerative diseases.
  • Material Science: The molecule's structure could be beneficial in the design of new functional materials. Research has investigated its potential use in the development of organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of porous materials.
  • Organic Chemistry: The molecule's reactivity, particularly the presence of the leaving iodine group, can be exploited in various organic reactions. Studies have explored its use in cross-coupling reactions and as a precursor for the synthesis of other heterocyclic compounds.

3-Hydroxy-2-iodo-6-methylpyridine is a chemical compound characterized by its unique structure, which contains a hydroxyl group and an iodine atom attached to a methylpyridine ring. Its molecular formula is C6H6INOC_6H_6INO with a molecular weight of approximately 235.02 g/mol. The compound is known for its solubility in various organic solvents and has been identified as a potential reagent in organic synthesis due to its functional groups, which can participate in various

, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in synthetic pathways.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group may be oxidized to form carbonyl compounds under suitable conditions.

These reactions highlight the compound's versatility in organic chemistry .

Several synthesis routes have been developed for 3-Hydroxy-2-iodo-6-methylpyridine:

  • Direct Iodination: Starting from 6-methylpyridin-3-ol, iodine can be introduced using iodinating agents.
  • Hydroxylation of Iodo Derivatives: Iodo derivatives of methylpyridine can be subjected to hydroxylation reactions to introduce the hydroxyl group .
  • Reactions with Iodomethane: The compound can also be synthesized by reacting 2-iodo-6-methylpyridine with hydroxylating agents under controlled conditions .

These methods demonstrate the compound's synthetic accessibility and potential for further modifications.

3-Hydroxy-2-iodo-6-methylpyridine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Iodo-6-methylpyridin-3-amine1211596-30-30.87
2-Iodo-6-methylpyridine62674-71-90.83
2-Iodo-pyridin (various derivatives)VariousVaries
3-Hydroxy-pyridineVariousVaries

Uniqueness

What sets 3-Hydroxy-2-iodo-6-methylpyridine apart from these similar compounds is its specific combination of both hydroxyl and iodine functional groups on the pyridine ring. This combination enhances its reactivity and potential biological activity compared to other iodo or hydroxy derivatives alone.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23003-30-7

Wikipedia

3-Hydroxy-2-iodo-6-methylpyridine

Dates

Modify: 2023-08-15

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